2-(Azetidin-2-YL)propan-2-amine
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Overview
Description
2-(Azetidin-2-YL)propan-2-amine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-2-YL)propan-2-amine can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Additionally, a one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation has been reported .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-2-YL)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, amine derivatives, and oxides, depending on the specific reaction and conditions employed.
Scientific Research Applications
2-(Azetidin-2-YL)propan-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Azetidin-2-YL)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This compound interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics and exerting antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Azetidin-2-YL)propan-2-amine include:
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features and specific biological activities
Properties
Molecular Formula |
C6H14N2 |
---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-(azetidin-2-yl)propan-2-amine |
InChI |
InChI=1S/C6H14N2/c1-6(2,7)5-3-4-8-5/h5,8H,3-4,7H2,1-2H3 |
InChI Key |
PNJSJUFGPLCHAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCN1)N |
Origin of Product |
United States |
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